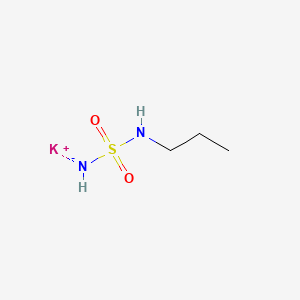
Kalium-(N-Propylsulfamoyl)amid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (N-propylsulfamoyl)amide is a chemical compound with the molecular formula C₃H₉KN₂O₂S and a molecular weight of 176.28 g/mol . It is known for its applications in various fields, including pharmaceuticals and material science.
Wissenschaftliche Forschungsanwendungen
Potassium (N-propylsulfamoyl)amide has been used in a variety of scientific research applications, including:
Pharmaceuticals: It is used as a reagent in the synthesis of antifungal agents, anti-inflammatory agents, and anticonvulsants.
Material Science: It is used in the synthesis of various polymers and other materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (N-propylsulfamoyl)amide typically involves the reaction of N-propylsulfamoyl chloride with potassium amide. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of potassium (N-propylsulfamoyl)amide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (N-propylsulfamoyl)amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the reagents and conditions used .
Wirkmechanismus
The mechanism of action of potassium (N-propylsulfamoyl)amide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor in various biochemical pathways, affecting the activity of enzymes and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to potassium (N-propylsulfamoyl)amide include:
- Potassium (N-methylsulfamoyl)amide
- Potassium (N-ethylsulfamoyl)amide
- Potassium (N-butylsulfamoyl)amide
Uniqueness
Potassium (N-propylsulfamoyl)amide is unique due to its specific alkyl chain length, which affects its reactivity and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
1393813-41-6 |
|---|---|
Molekularformel |
C3H10KN2O2S |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
potassium;propylsulfamoylazanide |
InChI |
InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |
InChI-Schlüssel |
TTXMCJDLTPTPND-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)[NH-].[K+] |
Kanonische SMILES |
CCCNS(=O)(=O)N.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















